molecular formula C17H18N4O3S B2736295 methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173468-75-1

methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2736295
M. Wt: 358.42
InChI Key: ZLGICTPATMYASC-UHFFFAOYSA-N
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Description

“Methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is an organic compound with the following properties:



  • Chemical Formula : C<sub>14</sub>H<sub>16</sub>N<sub>4</sub>O<sub>2</sub>S

  • Molecular Weight : 308.37 g/mol

  • Appearance : White solid

  • Solubility : Dissolves well in polar organic solvents



Synthesis Analysis

The synthesis of this compound involves the condensation of acetylacetone and hydrazine:


CH<sub>3</sub>C(O)CH<sub>2</sub>C(O)CH<sub>3</sub> + N<sub>2</sub>H<sub>4</sub> → (CH<sub>3</sub>C)<sub>2</sub>CHN<sub>2</sub>H + 2 H<sub>2</sub>O



Molecular Structure Analysis

The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C<sub>2v</sub> symmetry.



Chemical Reactions Analysis

This compound serves as a precursor to various ligands studied in coordination chemistry, including trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine.



Physical And Chemical Properties Analysis


  • Melting Point : 107.5 °C

  • Boiling Point : 218 °C

  • Density : 1.027 g/cm<sup>3</sup>


Scientific Research Applications

Synthesis and Medicinal Applications

This compound is related to various synthesized compounds that have been investigated for their cytotoxic activities against different cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity, with some derivatives exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. These findings suggest the potential of structurally related compounds in cancer therapy (Deady et al., 2003).

Corrosion Inhibition Efficiency

Research into corrosion inhibition, particularly at the carbon steel/hydrochloric acid interface, has demonstrated the efficiency of certain cationic Schiff surfactants. These compounds, with structural similarities to the chemical , have exhibited excellent corrosion inhibition properties. Their adsorption behavior on carbon steel surfaces suggests potential applications in protecting metals against corrosion in acidic environments (Tawfik, 2015).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure)

  • Precautionary Statements : P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501


Future Directions

Further research is needed to explore the compound’s potential applications, including its biological activity and potential therapeutic uses.


Please note that this analysis is based on available information, and further experimental studies would provide more detailed insights. If you have any specific questions or need additional details, feel free to ask!


properties

IUPAC Name

methyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-5-21-13-7-6-11(16(23)24-4)9-14(13)25-17(21)18-15(22)12-8-10(2)20(3)19-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGICTPATMYASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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